molecular formula C4H5F3O B105314 4,4,4-Trifluorobutanal CAS No. 406-87-1

4,4,4-Trifluorobutanal

Cat. No. B105314
CAS RN: 406-87-1
M. Wt: 126.08 g/mol
InChI Key: SCJCDNUXDWFVFI-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutanal is a chemical compound that has garnered interest due to its trifluoromethyl group, which imparts unique physical and chemical properties. This compound serves as a key intermediate in the synthesis of various fluorinated amino acids and other fluorinated organic molecules, which are valuable in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 4,4,4-Trifluorobutanal and related compounds has been explored through various methods. One approach involves the Rh-catalyzed hydroformylation of 3,3,3-trifluoropropene, which yields 4,4,4-Trifluorobutanal with high selectivity and a linear to branched aldehyde ratio of 99/1 . Another method includes the trifluoromethylation of benzyl-protected bromoalkene, followed by a series of reactions including Sharpless asymmetric dihydroxylation and palladium-catalyzed selective hydrogenation to produce enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid .

Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluorobutanal and its derivatives can be characterized using various spectroscopic techniques. For instance, N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide, a derivative of 4,4,4-Trifluorobutanal, was characterized by IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis . These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule.

Chemical Reactions Analysis

The reactivity of 4,4,4-Trifluorobutanal is influenced by the electron-withdrawing trifluoromethyl group. This group enhances the electrophilicity of conjugated enones, allowing for reactions with various nucleophiles. For example, reactions of 1,1,1-trifluoro-4-phenylbut-3-en-2-one with arenes in trifluoromethanesulfonic acid have been developed to synthesize new trifluoromethyl-substituted carbo- and heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4,4-Trifluorobutanal are significantly affected by the presence of the trifluoromethyl group. This group is highly electronegative, which can lead to increased acidity of protons adjacent to it and can affect the boiling point, solubility, and stability of the compound. The synthesis of trifluoromethyl-substituted arenes and cyclohexenones demonstrates the influence of the Lewis acid on product distribution, indicating the sensitivity of these reactions to the chemical environment .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Hydroformylation of Trifluoropropene : 4,4,4-Trifluorobutanal is synthesized via Rh-catalyzed hydroformylation of 3,3,3-trifluoropropene. This process achieves a high aldehyde yield (90%) and a favorable ratio of linear to branched aldehyde, demonstrating its efficiency and selectivity in producing 4,4,4-Trifluorobutanal (Ohtsuka, Kobayashi, & Yamakawa, 2014).

  • NMR Characterization : Nuclear magnetic resonance (NMR) studies have been conducted on compounds like 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, providing insights into their chemical shifts and coupling constants. These studies help in understanding the molecular structure and behavior of such fluorinated compounds (Hinton & Jaques, 1975).

Chemical Properties and Reactions

  • Reaction on Mo(110) Surface : The reaction of 4,4,4-trifluorobutanethiol on Mo(110) was studied, revealing important differences in decomposition pathways and product formation due to the presence of fluorine and the length of the alkyl chain. This research contributes to understanding surface chemistry and reaction mechanisms of fluorinated compounds (Napier & Friend, 1996).

  • Catalytic Activity in Alkylation : Triflic acid catalyzed alkylation with trifluoroethanol as a promoter, achieving high selectivity and research octane number. This demonstrates the potential of using fluorinated compounds in catalytic processes for enhanced efficiency and selectivity (Ren et al., 2012).

Spectroscopy and Analysis

  • Rotational Spectroscopy : Studies on the rotational spectra of 4,4,4-trifluorobutyric acid and its complex with formic acid provide valuable data on molecular structures and interactions. This contributes to a deeper understanding of molecular dynamics and properties (Choi et al., 2017).

  • Conformational Landscape : Research on 4,4,4-trifluoro-1-butanol has shed light on its conformational landscape and relaxation paths. This helps in understanding the molecular behavior and potential applications in various fields (Lu et al., 2020).

Material Synthesis and Applications

  • High-Performance Cathodes and Anodes : The use of ethyl 4,4,4-trifluorobutyrate in stabilizing the interface structure of Ni-rich cathodes and graphite anodes in batteries demonstrates its potential in enhancing the performance and stability of energy storage devices (Kim et al., 2018).

  • Synthesis of Aromatic Compounds : The preparation of 4,4,4-trifluorobut-2-yn-1-ones and their conversion into aromatic and heteroaromatic compounds highlights the versatility of 4,4,4-Trifluorobutanal in organic synthesis (Yamazaki et al., 2021).

Safety And Hazards

4,4,4-Trifluorobutanal is classified as a dangerous substance. It has a GHS02 pictogram and a signal word "Danger" . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4,4,4-trifluorobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJCDNUXDWFVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380365
Record name 4,4,4-trifluorobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluorobutanal

CAS RN

406-87-1
Record name 4,4,4-trifluorobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluorobutanal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
N Muller - The Journal of Organic Chemistry, 1984 - ACS Publications
Commercial trifluoroacetic acid, allyl alcohol, and sodium acetate were used as received. Methanol was refluxed over magnesium methoxide and distilled. Almost equally good results …
Number of citations: 16 pubs.acs.org
AK Chakrabartty, BK Mishra, D Bhattacharjee… - Journal of Fluorine …, 2013 - Elsevier
Qunatum mechanical calculations are carried out on the reactions of CF 3 CH 2 CH 2 CHO (TFB) with OH radical by means of meta hybrid DFT methods. The geometries of the reactants…
Number of citations: 15 www.sciencedirect.com
Y Ohtsuka, O Kobayashi, T Yamakawa - Journal of Fluorine Chemistry, 2014 - Elsevier
Synthesis of 4,4,4-trifluorobutanal by Rh-catalyzed hydroformylation of 3,3,3-trifluoropropene with bis(4,5-diphenylphosphino)xanthene as a ligand was investigated. The uses of [Rh(OH…
Number of citations: 8 www.sciencedirect.com
EY Osei-Twum, D McCallion, AS Nazran… - The Journal of …, 1984 - ACS Publications
Hydroxyalkylation with .alpha.-hydroperoxydiazenes. Alcohols from olefins and carbonyl compounds from enol ethers Page 1 336 J. Org. Chem. 336-342 85 (4), 84 (9), 83 (6), 57 (100), …
Number of citations: 17 pubs.acs.org
N Muller - The Journal of Organic Chemistry, 1986 - ACS Publications
Oxidation of trifluoroacetate ions at an anode produces trifluoromethyl radicals which have been shown to react with olefinic cosolutes toyield more or less complex mix-tures of mono- …
Number of citations: 53 pubs.acs.org
I Ojima, K Kato, FA Jameison, J Conway… - Bioorganic & medicinal …, 1992 - Elsevier
A series of new methionine-enkephalin analogs containing trifluoronorvaline (TFNV) or trifluoronorleucine (TFNL) in place of Gly 2 or Gly 3 are synthesized. The new analogs bearing (D…
Number of citations: 24 www.sciencedirect.com
M Wei, Z Li, T Li, B Wu, Y Liu, J Qu, X Li, L Li, L Cai… - Acs …, 2015 - ACS Publications
Dihydroxyacetone phosphate (DHAP)-dependent aldolases have been intensively studied and widely used in the synthesis of carbohydrates and complex polyhydroxylated molecules. …
Number of citations: 32 pubs.acs.org
R Gianatassio, S Kawamura, CL Eprile… - Angewandte …, 2014 - Wiley Online Library
A simple method to convert readily available carboxylic acids into sulfinate salts by employing an interrupted Barton decarboxylation reaction is reported. A medicinally oriented panel of …
Number of citations: 153 onlinelibrary.wiley.com
JA Mickiewicz - 1994 - search.proquest.com
The charge-transfer equilibrium of the acceptor 1, 2-diiodotetra-fluoroethane with tris (4, 4, 4-trifluorobutyl) amine (1) and a set of model amines in decane was observed by $\sp {19} $ F-…
Number of citations: 3 search.proquest.com
RB Silverman, JL Tan - The Journal of Organic Chemistry, 1984 - ACS Publications
General Methods. NMR spectra were recorded on a Varían EM 390 90-MHz spectrometer with internal Me4Si as standard. IR spectra were obtained with a Perkin-Elmer 283 …
Number of citations: 3 pubs.acs.org

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